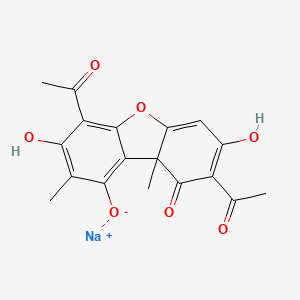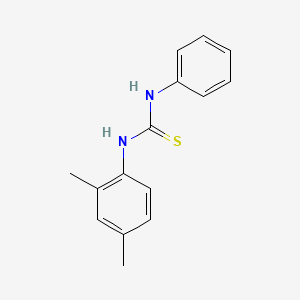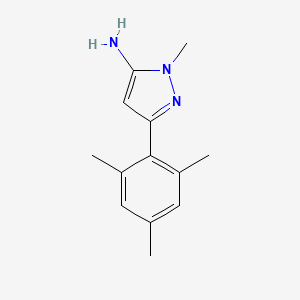
(4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The general method involves:
- Refluxing o-phenylenediamine with the aldehyde or ketone in an acidic medium.
- Cooling the reaction mixture to room temperature.
- Isolating the product by filtration and purification through recrystallization.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
(4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antiparasitic Activity: The compound disrupts the microtubule formation in parasites, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Albendazole: An antiparasitic drug used to treat various parasitic infections.
Omeprazole: A proton pump inhibitor used to treat acid-related stomach issues.
Uniqueness
(4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol stands out due to its unique combination of an ethoxyphenyl group and an ethyl-benzimidazole moiety. This structure imparts distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H20N2O2 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(4-ethoxyphenyl)-(1-ethylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C18H20N2O2/c1-3-20-16-8-6-5-7-15(16)19-18(20)17(21)13-9-11-14(12-10-13)22-4-2/h5-12,17,21H,3-4H2,1-2H3 |
Clave InChI |
DXZSNADZTIYAFE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B15147976.png)
![N-[(E)-(4-bromophenyl)methylidene]-1-tert-butyl-1H-benzimidazol-5-amine](/img/structure/B15147985.png)
![(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B15147991.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147992.png)





![Methyl {4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}acetate](/img/structure/B15148042.png)
![5-[(2-Chlorophenyl)methylene]-2-thioxo-thiazolidin-4-one](/img/structure/B15148054.png)
